Cas no 1555769-42-0 (TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE)

TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate
- TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE
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- Inchi: 1S/C13H15NO2S2/c1-13(2,3)16-12(15)10-9(7-18-11(10)14)8-4-5-17-6-8/h4-7H,14H2,1-3H3
- InChI Key: YACHPHLRYOJXJP-UHFFFAOYSA-N
- SMILES: C1SC(N)=C(C(OC(C)(C)C)=O)C=1C1C=CSC=1
TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM451322-250mg |
TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE |
1555769-42-0 | 95%+ | 250mg |
$140 | 2023-02-02 | |
Enamine | EN300-1428638-1.0g |
tert-butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate |
1555769-42-0 | 95.0% | 1.0g |
$256.0 | 2025-02-19 | |
Enamine | EN300-1428638-10.0g |
tert-butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate |
1555769-42-0 | 95.0% | 10.0g |
$1101.0 | 2025-02-19 | |
Enamine | EN300-1428638-5000mg |
tert-butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate |
1555769-42-0 | 95.0% | 5000mg |
$743.0 | 2023-09-29 | |
Enamine | EN300-1428638-10000mg |
tert-butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate |
1555769-42-0 | 95.0% | 10000mg |
$1101.0 | 2023-09-29 | |
1PlusChem | 1P01EJX6-100mg |
TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE |
1555769-42-0 | 95% | 100mg |
$140.00 | 2024-06-20 | |
1PlusChem | 1P01EJX6-50mg |
TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE |
1555769-42-0 | 95% | 50mg |
$111.00 | 2024-06-20 | |
A2B Chem LLC | AX57818-10g |
tert-Butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate |
1555769-42-0 | 95% | 10g |
$1194.00 | 2024-04-20 | |
A2B Chem LLC | AX57818-50mg |
tert-Butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate |
1555769-42-0 | 95% | 50mg |
$80.00 | 2024-04-20 | |
Aaron | AR01EK5I-500mg |
TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE |
1555769-42-0 | 95% | 500mg |
$266.00 | 2025-02-10 |
TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE Related Literature
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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2. Book reviews
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
Additional information on TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE
TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE (CAS No. 1555769-42-0): An Overview
TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE (CAS No. 1555769-42-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique thiophene and amino functionalities, holds potential applications in the development of novel pharmaceuticals and advanced materials. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE is a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom. The compound features a tert-butyl group attached to the carboxylate moiety, an amino group at the 2-position, and a thiophenyl substituent at the 4-position. These functional groups contribute to the compound's stability and reactivity, making it an attractive candidate for various chemical transformations.
The molecular formula of TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE is C16H18N2O2S2, with a molecular weight of approximately 326.45 g/mol. The compound is typically obtained as a white crystalline solid and exhibits good solubility in common organic solvents such as dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Synthesis Methods
The synthesis of TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the coupling of 2-aminothiophene with thiophenyl boronic acid using palladium-catalyzed cross-coupling reactions, followed by esterification with tert-butyl alcohol. This method has been widely reported in the literature and is known for its high efficiency and selectivity.
An alternative synthetic route involves the reaction of 4-bromothiophene with tert-butyl acrylate in the presence of a base, followed by nucleophilic substitution with an amino group. This method provides a straightforward pathway to the target compound and has been optimized for large-scale production.
Biological Activities and Applications
TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE has shown promising biological activities that make it a valuable lead compound for drug discovery. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against protein kinases, which are key targets in cancer therapy.
In addition to its enzymatic inhibition properties, TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE has been investigated for its anti-inflammatory effects. Studies have shown that it can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Recent Research Advancements
The field of medicinal chemistry is continuously evolving, and recent advancements have shed new light on the potential applications of TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE. A notable study published in Angewandte Chemie International Edition explored the use of this compound as a scaffold for developing novel antiviral agents. The researchers found that derivatives of this compound exhibited significant antiviral activity against several RNA viruses, including influenza A virus and Zika virus.
In another study published in Advanced Materials, researchers investigated the use of TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE as a building block for constructing conductive polymers. The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Conclusion
TERT-BUTYL 2-AMINO-4-(THIOPHEN-3-YL)THIOPHENE-3-CARBOXYLATE (CAS No. 1555769-42-0) is a multifaceted organic compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique chemical structure and functional groups confer valuable properties that make it an attractive candidate for drug discovery and advanced material development. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in both academic and industrial settings.
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